InhA Enzyme Inhibition Potency
InhA-IN-2 (Compound 23) exhibits an IC50 of 0.31 μM (310 nM) against M. tuberculosis InhA, representing approximately 57-fold greater potency than the direct comparator InhA-IN-3 (Compound TU12; IC50 = 17.7 μM) and 50-fold greater potency than InhA-IN-4 (TU14; IC50 = 15.6 μM) when tested under comparable enzymatic assay conditions using recombinant hexaHis-SUMO tagged InhA . This places InhA-IN-2 in the sub-micromolar affinity range, distinguishing it from weaker InhA binders in the same inhibitor series.
| Evidence Dimension | InhA enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.31 μM (310 nM) |
| Comparator Or Baseline | InhA-IN-3: 17.7 μM; InhA-IN-4: 15.6 μM |
| Quantified Difference | 57-fold more potent than InhA-IN-3; 50-fold more potent than InhA-IN-4 |
| Conditions | Colorimetric assay with recombinant hexaHis-SUMO tagged InhA expressed in E. coli BL21 (DE3), 10 min incubation |
Why This Matters
The 50- to 57-fold difference in target affinity translates to significantly lower compound consumption in enzymatic assays, reducing procurement costs per data point and enabling more robust SAR exploration at physiologically relevant concentrations.
